molecular formula C20H18N2O3 B11939560 Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate

Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11939560
M. Wt: 334.4 g/mol
InChI Key: BSTRZHIOHNXXBN-UHFFFAOYSA-N
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Description

Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-acetylphenyl substituent at position 1 and a phenyl group at position 3 of the pyrazole ring. Pyrazole derivatives are renowned for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions compared to other substituents .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 1-(4-acetylphenyl)-3-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C20H18N2O3/c1-3-25-20(24)18-13-22(17-11-9-15(10-12-17)14(2)23)21-19(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3

InChI Key

BSTRZHIOHNXXBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of 4-acetylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation and altered neurotransmission .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural features and properties of Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate and related compounds:

Compound Name Molecular Formula Substituents Notable Features References
This compound C20H18N2O3 1: 4-Acetylphenyl; 3: Phenyl Electron-withdrawing acetyl group; potential for hydrogen bonding via carbonyl
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate C25H22N2O4S 1: 4-Methylphenyl; 4: Phenylsulfonyl; 5: Phenyl Sulfonyl group enhances polarity; crystal structure shows C–H···O/π interactions
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate C18H16N2O2 1: Phenyl; 5: Phenyl Simpler structure; diphenyl substitution may improve lipophilicity
Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate C19H17ClN2O2 1: 5-Chloro-2-methylphenyl; 3: Phenyl Chloro and methyl groups introduce steric and electronic effects
Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate C14H16N2O4 1: 4-Ethoxyphenyl; 4: Hydroxy Hydroxy group enables hydrogen bonding; ethoxy substituent increases hydrophobicity

Physical and Crystallographic Properties

  • Crystal Packing : The sulfonyl-substituted compound (C25H22N2O4S) crystallizes in a triclinic system (space group P1) with intermolecular C–H···O and C–H···π interactions stabilizing the lattice .
  • Solubility : Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate’s hydroxy group improves aqueous solubility compared to acetyl- or methyl-substituted analogs .
  • Thermal Stability : Methyl and chloro substituents generally enhance thermal stability, as evidenced by higher melting points in halogenated derivatives .

Research Tools and Methodologies

  • Structural Analysis : Programs like SHELXL and Mercury were critical in determining crystal structures and intermolecular interactions for analogs .
  • Synthesis: The target compound’s synthesis likely parallels methods used for similar pyrazoles, such as cyclocondensation of hydrazines with diketones or cyanoacetylation reactions .

Biological Activity

Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article reviews the current understanding of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H15_{15}N2_{2}O3_{3}
  • Molecular Weight : 285.30 g/mol

This structure includes a pyrazole ring, which is known for its pharmacological versatility.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, derivatives similar to this compound showed inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from similar scaffolds achieved up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A recent investigation into pyrazole derivatives indicated that some compounds exhibited IC50_{50} values ranging from 5 to 29 µM against cancer cell lines such as HeLa (human cervical cancer cells). These findings suggest that modifications in the pyrazole structure can enhance anticancer efficacy . Notably, the presence of specific substituents on the phenyl rings was crucial for improving activity.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, including E. coli and Bacillus subtilis. Compounds with similar structures were tested at concentrations of 40 µg/mL, demonstrating significant antimicrobial activity comparable to standard antibiotics like ampicillin and norfloxacin .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine with appropriate carbonyl compounds.
  • Acetylation : The introduction of an acetyl group on the phenolic part enhances biological activity.
  • Carboxylation : The final step includes the esterification process to obtain the ethyl ester form.

Case Studies

Several case studies highlight the biological relevance of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of synthesized pyrazoles were tested in vivo using a carrageenan-induced rat paw edema model, where certain derivatives exhibited up to 78% inhibition of edema .
  • Anticancer Screening : A compound structurally related to this compound was evaluated against multiple cancer cell lines, showing significant cytotoxicity and suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multi-step condensation reactions, starting with substituted phenylhydrazines and β-ketoesters. For example, cyclocondensation of 4-acetylphenylhydrazine with ethyl 3-phenyl-3-oxopropanoate under reflux in ethanol, catalyzed by acetic acid, can yield the pyrazole core. Optimization includes controlling temperature (70–80°C), reaction time (4–6 hours), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization (using EtOH/DMF mixtures) or column chromatography ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

  • Methodology :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality (e.g., ethyl ester signals at δ ~4.3 ppm for CH₂ and ~1.3 ppm for CH₃).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure, with SHELX software (e.g., SHELXL) refining atomic coordinates and thermal parameters .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodology :
  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (10–100 µM) to determine IC₅₀ values.
  • Enzyme Inhibition : Evaluate inhibition of cyclooxygenase (COX) or kinases via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to resolve its crystal structure and validate intermolecular interactions?

  • Methodology :
  • Data Collection : Use a diffractometer (CuKα radiation, λ = 1.54184 Å) at 100 K to collect high-resolution data.
  • Structure Solution : SHELXD for phase determination via dual-space methods.
  • Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters. Validate using Mercury CSD to visualize C–H···O/π interactions and packing motifs .

Q. How do substituent variations (e.g., acetylphenyl vs. chlorophenyl) impact biological activity, and what structure-activity relationship (SAR) studies are critical?

  • Methodology :
  • Comparative SAR : Synthesize analogs with substituents at positions 1 and 3 (e.g., 4-chlorophenyl, 4-fluorophenyl). Test bioactivity to identify key pharmacophores.
  • Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, EGFR kinase). Correlate with experimental IC₅₀ values .

Q. What strategies address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values in anticancer assays)?

  • Methodology :
  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).
  • Metabolic Stability Tests : Assess compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts.
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., apoptosis flow cytometry alongside MTT) .

Q. Which computational methods predict reactivity and intermolecular interactions for crystallographic studies?

  • Methodology :
  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., using CrystalExplorer) to identify dominant interactions (e.g., H-bonding, π-stacking).
  • Docking Simulations : Map electrostatic potential surfaces to predict binding modes in biological targets.
  • CheckCIF/PLATON : Validate crystallographic data for errors (e.g., ADPs, bond-length outliers) .

Q. How can researchers validate the molecular structure and purity of synthesized batches?

  • Methodology :
  • Purity Checks : Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N within ±0.4% of theoretical values).
  • Spectroscopic Consistency : Compare IR, NMR, and MS data with literature (e.g., PubChem, DSSTox entries).
  • Thermal Analysis : DSC/TGA to confirm melting points and decomposition profiles .

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